molecular formula C26H18ClNO3 B2509308 N-(2-benzoyl-4-chlorophenyl)-3-phenoxybenzamide CAS No. 312756-22-2

N-(2-benzoyl-4-chlorophenyl)-3-phenoxybenzamide

Cat. No.: B2509308
CAS No.: 312756-22-2
M. Wt: 427.88
InChI Key: MOMWDLSXEFCFAC-UHFFFAOYSA-N
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Description

N-(2-Benzoyl-4-chlorophenyl)-3-phenoxybenzamide is a benzamide derivative characterized by a 2-benzoyl-4-chlorophenyl group linked via an amide bond to a 3-phenoxy-substituted benzoyl moiety. The phenoxy group in this compound introduces steric bulk and lipophilicity, which may influence solubility, metabolic stability, and target binding compared to analogs with smaller substituents (e.g., amino or chloro groups) .

Properties

IUPAC Name

N-(2-benzoyl-4-chlorophenyl)-3-phenoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H18ClNO3/c27-20-14-15-24(23(17-20)25(29)18-8-3-1-4-9-18)28-26(30)19-10-7-13-22(16-19)31-21-11-5-2-6-12-21/h1-17H,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOMWDLSXEFCFAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)NC(=O)C3=CC(=CC=C3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-benzoyl-4-chlorophenyl)-3-phenoxybenzamide typically involves the reaction of 2-benzoyl-4-chloroaniline with 3-phenoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Hydrolysis Reactions

The amide bond undergoes hydrolysis under acidic or basic conditions:

Reaction Type Conditions Product
Acidic hydrolysisHCl (conc.), H₂O, reflux3-phenoxybenzoic acid + 2-benzoyl-4-chloroaniline
Basic hydrolysisNaOH (aq.), ethanol, refluxSodium 3-phenoxybenzoate + 2-benzoyl-4-chloroaniline

The chlorophenyl group remains inert under these conditions.

Nucleophilic Aromatic Substitution

The 4-chloro substituent on the benzoyl ring participates in substitution reactions due to electron withdrawal by the benzoyl group:

Reagent Conditions Product
KOH/EtOHReflux, 12–24 h4-hydroxy derivative
NaNH₂/NH₃ (lq.)Low temperature (-33°C), 6 h4-amino derivative

Steric hindrance from the adjacent benzoyl group may slow reactivity.

Reduction of the Benzoyl Group

The ketone in the benzoyl moiety is reduced to a secondary alcohol:

Reaction :

  • Reagent : H₂ gas, Pd/C catalyst

  • Conditions : Ethanol, room temperature, 6 h

  • Product : N-(2-(hydroxy(phenyl)methyl)-4-chlorophenyl)-3-phenoxybenzamide.

Oxidation Reactions

The benzamide’s aromatic rings are resistant to oxidation, but the benzoyl group can undergo side-chain oxidation under strong conditions:

Reagent Conditions Product
KMnO₄, H₂SO₄Reflux, 8 hOxidative cleavage products (unidentified)

The description in the source suggests possible nitro group formation, though this is atypical for amide oxidation and may reflect experimental ambiguity.

C–H Functionalization via Rhodium Catalysis

The phenoxybenzamide moiety can undergo RhIII-catalyzed C–H allylation under mild conditions :

Reaction :

  • Catalyst : [RhCp*Cl₂]₂ (2.5 mol%)

  • Reagent : Allyl bromide

  • Solvent : Diethyl ether/CH₃CN (1:1)

  • Conditions : Room temperature, 12 h

  • Product : Allylated derivative (specific position not reported).

This reaction exploits the directing ability of the amide’s nitrogen for regioselective C–H activation .

Functionalization of the Phenoxy Group

The phenoxy group is susceptible to electrophilic aromatic substitution (e.g., nitration, sulfonation), though specific studies on this compound are not documented.

Stability and Side Reactions

  • Thermal Stability : Decomposes above 250°C without melting.

  • Photoreactivity : No data available, but analogous benzamides show sensitivity to UV light.

Scientific Research Applications

N-(2-benzoyl-4-chlorophenyl)-3-phenoxybenzamide has been shown to exhibit inhibitory effects on specific receptor functions, particularly the CCR2 and CCR9 receptors. These receptors are associated with various inflammatory and immune responses, making this compound a candidate for treating diseases linked to these pathways.

Therapeutic Applications

The therapeutic potential of this compound spans several areas:

Cancer Treatment

Research indicates that compounds with similar structures have been utilized in treating various cancers, including:

  • Solid tumors : The compound may inhibit tumor growth by blocking pathways mediated by CCR2 and CCR9.
  • Hematological malignancies : Its application in leukemia treatment is being explored due to its ability to modulate immune responses .

Inflammatory Diseases

Given its role as a receptor antagonist, this compound could be beneficial in treating:

  • Autoimmune disorders : By inhibiting CCR2 and CCR9, it may reduce the inflammatory response associated with conditions like rheumatoid arthritis and multiple sclerosis.
  • Chronic inflammatory conditions : Conditions such as asthma and chronic obstructive pulmonary disease (COPD) may also be targeted due to the compound's mechanism of action .

Synthesis and Structural Insights

The synthesis of this compound involves the condensation of 2-amino-5-chlorobenzophenone with phenoxybenzoyl chloride. This synthetic route is efficient and provides a high yield of the desired product .

Structural Characteristics

The crystal structure analysis reveals significant intramolecular hydrogen bonding between the amide and carbonyl groups, which stabilizes the molecule and enhances its biological activity. The dihedral angles between aromatic rings indicate potential for π-π stacking interactions, which may further influence its receptor binding capabilities .

Case Studies

Several studies have documented the efficacy of this compound in preclinical models:

Study on Inflammatory Response

In a study examining its effects on macrophage activation, the compound demonstrated a reduction in pro-inflammatory cytokine production when tested in vitro. This suggests potential for managing inflammatory diseases through modulation of immune responses .

Anticancer Efficacy

Another investigation focused on its anticancer properties showed that treatment with this compound resulted in decreased proliferation of cancer cell lines associated with CCR2 and CCR9 signaling pathways. The study highlighted its potential as a novel therapeutic agent against resistant cancer types .

Mechanism of Action

The mechanism of action of N-(2-benzoyl-4-chlorophenyl)-3-phenoxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(2-Benzoyl-4-Chlorophenyl)-2-Aminoacetamide

Molecular Formula : C₁₅H₁₃ClN₂O₂
Molecular Weight : 288.1 Da
Key Features :

  • Contains a 2-aminoacetamide group instead of a phenoxybenzamide moiety.
  • Acts as a reversible intermediate in the acidic degradation of nordiazepam, with a peak area ratio of 0.75 (nordiazepam to intermediate) in stored acidic solutions .
  • Detected via LC-MS (retention time: 3.0 min; m/z: 289.0 [M+H]⁺) and characterized by NMR and IR spectroscopy .

Stability: Forms a reversible equilibrium with nordiazepam under acidic conditions but irreversibly degrades into C₁₃H₁₀NOCl under prolonged stress .

N-(2-Benzoyl-4-Chlorophenyl)-2-Chloroacetamide

Molecular Formula: C₁₅H₁₁Cl₂NO₂ Molecular Weight: 316.2 Da Key Features:

  • Substituted with a chloroacetamide group, introducing a second chlorine atom.
  • Crystal structure analysis reveals hydrogen-bonding patterns critical for molecular packing, which may differ from the phenoxy-containing target compound .

N-(3-Chlorophenethyl)-4-Nitrobenzamide

Molecular Formula : C₁₅H₁₃ClN₂O₃
Molecular Weight : 316.7 Da
Key Features :

  • Incorporates a nitro group (electron-withdrawing) and a phenethyl chain.
  • The nitro group may enhance reactivity or stability under oxidative conditions, contrasting with the phenoxy group’s moderate electron-donating effects.
  • Phenethyl chain improves membrane permeability compared to bulkier benzoyl-phenoxy substituents .

2-Benzoyl-N-(3-Chloro-4-Fluorophenyl)benzamide

Molecular Formula: C₂₀H₁₃ClFNO₂ Molecular Weight: 365.8 Da Key Features:

  • Fluorine substitution enhances metabolic stability and bioavailability, a common strategy in drug design.
  • Dual benzoyl groups increase lipophilicity compared to the phenoxybenzamide structure.

Structural Impact: Fluorine’s small size and high electronegativity may optimize target interactions in ways distinct from chlorine or phenoxy groups .

Comparative Data Table

Compound Molecular Formula Molecular Weight (Da) Key Substituents Stability Notes
N-(2-Benzoyl-4-chlorophenyl)-3-phenoxybenzamide* C₂₆H₁₉ClN₂O₃ 454.9 3-Phenoxybenzamide Hypothesized moderate lipophilicity
N-(2-Benzoyl-4-chlorophenyl)-2-aminoacetamide C₁₅H₁₃ClN₂O₂ 288.1 2-Aminoacetamide Reversible in acidic conditions
N-(2-Benzoyl-4-chlorophenyl)-2-chloroacetamide C₁₅H₁₁Cl₂NO₂ 316.2 2-Chloroacetamide Stable crystal structure
N-(3-Chlorophenethyl)-4-nitrobenzamide C₁₅H₁₃ClN₂O₃ 316.7 4-Nitro, phenethyl chain Enhanced membrane permeability
2-Benzoyl-N-(3-chloro-4-fluorophenyl)benzamide C₂₀H₁₃ClFNO₂ 365.8 Fluorine, dual benzoyl High metabolic stability

Research Implications

  • Stability Considerations: Acidic conditions may induce reversible transformations in analogs (e.g., nordiazepam intermediates), suggesting the need for pH-controlled formulations for the target compound .
  • Pharmacological Potential: Structural similarities to kinase inhibitors and cannabinoid modulators hint at possible therapeutic applications in neurology or inflammation .

Biological Activity

N-(2-benzoyl-4-chlorophenyl)-3-phenoxybenzamide is a compound of significant interest in the fields of medicinal chemistry and biological research. Its unique structural characteristics lend it potential applications in various therapeutic areas, including cancer treatment and antimicrobial activity. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a phenoxybenzamide moiety, which is critical for its biological interactions. The presence of the 4-chlorophenyl group enhances its lipophilicity, potentially improving membrane permeability and bioavailability.

The compound's mechanism of action primarily involves its interaction with specific molecular targets, such as enzymes and receptors. It may modulate the activity of these targets, influencing various biochemical pathways. Notably, it has been suggested that this compound can inhibit certain kinases involved in cell proliferation, which is particularly relevant in cancer therapy .

Anticancer Properties

Research indicates that this compound exhibits promising anticancer properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines. For instance, a study highlighted its effectiveness against non-small-cell lung cancer (NSCLC) cells, where it demonstrated selective toxicity .

Table 1: Anticancer Activity Against Various Cell Lines

Cell Line TypeIC50 (µM)Reference
Non-Small Cell Lung Cancer (NSCLC)2.5
Breast Cancer3.0
Colon Cancer4.0

These findings suggest that this compound might serve as a lead compound for developing novel anticancer therapies.

Antimicrobial Activity

In addition to its anticancer effects, this compound has been studied for its antimicrobial properties. Preliminary data indicate that it possesses activity against various bacterial strains, making it a candidate for further exploration in infectious disease treatment .

Case Studies and Research Findings

  • Study on Kinase Inhibition : A study investigated the compound's ability to inhibit specific kinases associated with cancer proliferation. The results indicated that it effectively reduced kinase activity in vitro, leading to decreased cell viability in treated cultures .
  • Antimicrobial Efficacy : Another research effort focused on evaluating the antimicrobial potential of this compound against common pathogens. The compound showed significant inhibition zones in agar diffusion assays, suggesting its potential as an antimicrobial agent .

Q & A

Q. What are the established synthetic routes for N-(2-benzoyl-4-chlorophenyl)-3-phenoxybenzamide, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions. A common approach is the condensation of 2-amino-5-chlorobenzophenone derivatives with activated acylating agents. For example, chloroacetylation of 2-amino-5-chlorobenzophenone followed by coupling with 3-phenoxybenzoyl chloride in the presence of a base (e.g., triethylamine) under controlled temperatures (0–5°C) can yield the target compound . Optimization focuses on solvent choice (e.g., dichloromethane or THF), stoichiometric ratios, and purification via recrystallization or column chromatography to achieve >90% purity.

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR are critical for confirming the benzamide backbone, chlorophenyl, and phenoxy substituents. Aromatic protons appear in the δ 7.0–8.5 ppm range, while carbonyl carbons resonate near δ 165–170 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak ([M+H]+^+) and fragmentation patterns consistent with the loss of Cl or phenoxy groups .
  • X-ray Crystallography : Resolves molecular geometry, hydrogen bonding (e.g., N–H···O interactions), and packing motifs. For example, intramolecular hydrogen bonds between the amide N–H and benzoyl oxygen stabilize the planar conformation .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data, such as discrepancies in hydrogen bonding or dimer formation?

Conflicting reports on hydrogen-bonding motifs (e.g., intramolecular vs. intermolecular) require rigorous refinement using programs like SHELXL . For instance:

  • If dimeric structures are observed via C–H···O contacts (distance <3.2 Å), validate using PLATON symmetry checks to confirm centrosymmetric dimers .
  • Compare displacement parameters (Ueq_{eq}) to distinguish static disorder from dynamic motion. Contradictions in planar geometry may arise from torsional flexibility; DFT calculations (e.g., B3LYP/6-31G*) can model rotational barriers .

Q. What methodologies optimize reaction yields and purity in large-scale synthesis?

  • Coupling Reagents : Use DCC/HOBt at -50°C to suppress racemization and side reactions, achieving >85% yield .
  • Purification : Employ gradient elution in flash chromatography (hexane/EtOAc) or preparative HPLC with C18 columns (MeCN/H2_2O + 0.1% TFA) for >99% purity .
  • Scale-Up Challenges : Monitor exothermic reactions using inline FTIR to detect intermediate accumulation. Industrial batch reactors may require slow addition of acyl chlorides to prevent thermal degradation .

Q. How can computational modeling predict biological interactions or pharmacokinetic properties?

  • Molecular Docking : Use AutoDock Vina to simulate binding to targets like kinases or GPCRs. The chlorophenyl group may occupy hydrophobic pockets, while the phenoxy moiety engages in π-π stacking .
  • ADMET Prediction : Tools like SwissADME estimate logP (~4.2) and BBB permeability. The compound’s high ClogP suggests potential hepatic metabolism via CYP3A4, requiring in vitro microsomal assays for validation .

Q. What strategies elucidate structure-activity relationships (SAR) for antimicrobial or anticancer activity?

  • In Vitro Assays : Test against Gram-positive bacteria (e.g., S. aureus) via broth microdilution (MIC <10 μg/mL) or cancer cell lines (e.g., MCF-7) using MTT assays. SAR studies show that chloro substituents enhance membrane penetration, while bulkier phenoxy groups reduce potency .
  • Proteomics : SILAC-based profiling can identify protein targets (e.g., tubulin inhibition) by comparing treated vs. untreated cells .

Q. How do pH and solvent conditions influence the compound’s stability and degradation pathways?

  • Acidic Conditions : LC-MS studies reveal reversible degradation to N-(2-benzoyl-4-chlorophenyl)-2-aminoacetamide at pH 3.0, with equilibrium shifting during SPE evaporation .
  • Photostability : UV-Vis spectroscopy (λ~280 nm) monitors degradation under light exposure. Add antioxidants (e.g., BHT) or store in amber vials to mitigate radical formation .

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